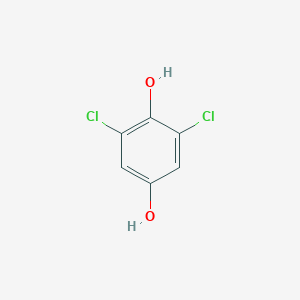

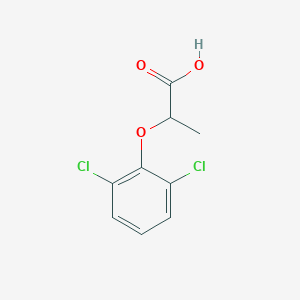

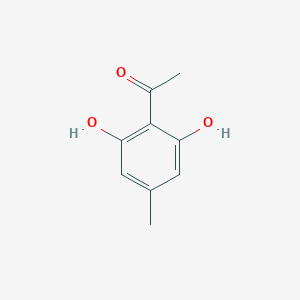

3,5-ジヒドロキシ-4-アセチルトルエン

概要

説明

科学的研究の応用

3,5-Dihydroxy-4-acetyltoluene is a versatile building block used in the production of various pharmaceutical and agrochemical intermediates . It is used as a reagent for organic synthesis and as a specialty chemical . Its applications include:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.

Medicine: Used in the preparation of sodium glucose co-transporter 2 inhibitors for the treatment of diabetes.

作用機序

Target of Action

3,5-Dihydroxy-4-acetyltoluene, also known as 1-(2,6-dihydroxy-4-methylphenyl)ethanone, is an acetophenone derivative . It is primarily used in the preparation of sodium glucose co-transporter 2 inhibitors, which are used as antidiabetic agents . Therefore, its primary target is the sodium glucose co-transporter 2 (SGLT2) protein.

Pharmacokinetics

Its boiling point is predicted to be around 2887±350 °C , and its density is approximately 1.239±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

生化学分析

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and degradation over time .

Dosage Effects in Animal Models

The effects of 3,5-Dihydroxy-4-acetyltoluene vary with different dosages in animal models

Metabolic Pathways

It is known that this compound interacts with certain enzymes or cofactors .

Transport and Distribution

It is known that this compound interacts with certain transporters or binding proteins .

Subcellular Localization

It is known that this compound may be directed to specific compartments or organelles within the cell .

準備方法

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxy-4-acetyltoluene can be synthesized by reacting acetic anhydride with orcinol. The reaction can be carried out using concentrated sulfuric acid at 130°C, yielding a 65% product . Alternatively, cation exchange resins such as Amberlite IR-120 or Zeokarb-225 can be used at 160°C, although this method yields a lower 20% product .

Industrial Production Methods: Industrial production methods for 3,5-Dihydroxy-4-acetyltoluene typically involve the same synthetic routes mentioned above, with optimization for larger-scale production. The use of cation exchange resins may be preferred for their reusability and ease of separation from the reaction mixture.

化学反応の分析

Types of Reactions: 3,5-Dihydroxy-4-acetyltoluene undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Ethers or esters.

類似化合物との比較

3,5-Dihydroxy-4-isopropylstilbene: Known for its antioxidant and anticancer activities.

3,4,5-Trihydroxystilbene: Exhibits strong antioxidant properties and is a potent free radical scavenger.

3,5-Dihydroxy-4’-methoxystilbene: A methylated resveratrol analog with improved bioavailability.

Uniqueness: 3,5-Dihydroxy-4-acetyltoluene is unique due to its specific structure, which allows it to be used in the preparation of sodium glucose co-transporter 2 inhibitors. Its dual hydroxyl groups and acetyl group provide distinct reactivity and biological activity compared to other similar compounds .

特性

IUPAC Name |

1-(2,6-dihydroxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-7(11)9(6(2)10)8(12)4-5/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYUORWXJSURNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439541 | |

| Record name | 3,5-Dihydroxy-4-acetyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1634-34-0 | |

| Record name | 3,5-Dihydroxy-4-acetyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)